molecular formula C6H4I2OS B8693960 2,4-Diiodo-6-mercaptophenol CAS No. 61268-45-9

2,4-Diiodo-6-mercaptophenol

Cat. No. B8693960
CAS RN: 61268-45-9
M. Wt: 377.97 g/mol
InChI Key: BOXYTLDKTFYQOM-UHFFFAOYSA-N
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Patent
US04087445

Procedure details

An amount of 13 g (23.3 m mol) of N-(5,7-diiodo-1,3-benzoxathiol-2-ylidene)-N-methylmethanaminium iodide was heated at reflux for 4 hours in a mixture of 200 ml of methanol and 50 ml of aqueous 10 percent sodium hydroxide. The reaction mixture was filtered, added to 400 ml of water and acidified with hydrochloric acid. The mixture was extracted with methylene chloride. After drying over anhydrous sodium sulfate, the methylene chloride extract was condensed in vacuo to give 6.1 g (69.4 percent yield) of 2,4-diiodo-6-mercaptophenol: M.P. 177.5°-179.5° C; nmr (DMSO-d6) δ 7.96 (doublet), 7.57 (doublet), and 3.42 (broad singlet).
Name
N-(5,7-diiodo-1,3-benzoxathiol-2-ylidene)-N-methylmethanaminium iodide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[I:2][C:3]1[CH:4]=[C:5]([I:15])[C:6]2[O:10]C(=[N+](C)C)[S:8][C:7]=2[CH:14]=1.[OH-].[Na+]>CO>[I:15][C:5]1[CH:4]=[C:3]([I:2])[CH:14]=[C:7]([SH:8])[C:6]=1[OH:10] |f:0.1,2.3|

Inputs

Step One
Name
N-(5,7-diiodo-1,3-benzoxathiol-2-ylidene)-N-methylmethanaminium iodide
Quantity
13 g
Type
reactant
Smiles
[I-].IC=1C=C(C2=C(SC(O2)=[N+](C)C)C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
added to 400 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
the methylene chloride extract
CUSTOM
Type
CUSTOM
Details
condensed in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=CC(=C1)I)S)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 69.4%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.